molecular formula C17H19FN6O B2495155 2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1206995-83-6

2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2495155
CAS No.: 1206995-83-6
M. Wt: 342.378
InChI Key: BBFRSJGAEJIMRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which include this compound. These pathways utilize similar starting materials, such as succinic anhydride, aminoguanidine hydrochloride, and various amines. The choice of pathway depends on the nucleophilicity of the amine. One pathway involves the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation. The other pathway starts with N-arylsuccinimides, which react with aminoguanidine hydrochloride. The resulting compound has potential as a TrkA kinase inhibitor .


Molecular Structure Analysis

The molecular structure of 2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol consists of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group, a pyrrolidinyl moiety, and an aminoethanol side chain. The specific arrangement of these components determines its biological activity and interactions .


Chemical Reactions Analysis

The compound’s chemical reactions involve interactions with TrkA kinase. As a TrkA kinase inhibitor, it modulates signaling pathways related to pain, cancer, inflammation, neurodegenerative diseases, and more. Further studies are needed to elucidate its precise mechanisms of action and downstream effects .

Mechanism of Action

2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol inhibits TrkA kinase, a receptor tyrosine kinase involved in neuronal development, pain perception, and inflammation. By blocking TrkA activation, it may interfere with downstream signaling cascades, ultimately impacting disease processes .

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c18-12-3-5-13(6-4-12)24-16-14(11-20-24)15(19-7-10-25)21-17(22-16)23-8-1-2-9-23/h3-6,11,25H,1-2,7-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRSJGAEJIMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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